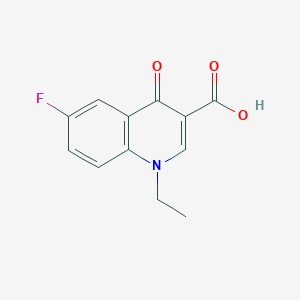

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name: 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), also known as AS1842856, is a synthetic small-molecule inhibitor of Forkhead Box O1 (FoxO1) transcription factors. Structurally, it belongs to the fluoroquinolone family, characterized by a bicyclic core with a fluorine atom at position 6, an ethyl group at position 1, and a carboxylic acid moiety at position 2. The critical substitution at position 7—a cyclohexylamino group—confers specificity for binding the dephosphorylated, activated form of FoxO1 .

Mechanistically, it suppresses FoxO1-mediated transcription, leading to reduced hepatic glucose production and improved glycemic control in diabetic models . Additionally, it attenuates stroke-induced apoptosis by modulating neuronal FoxO1 activity .

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJXIOXOKWLZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: This intermediate undergoes cyclization to form the quinolone core structure.

Ethylation: The ethyl group is introduced at the nitrogen atom of the quinolone ring.

Oxidation: The final step involves the oxidation of the intermediate to form the desired product.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can convert it into hydroquinolone derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinolone ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are various substituted quinolone derivatives .

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.

Biology: It serves as a model compound for studying the structure-activity relationship of quinolone antibiotics.

Medicine: It is an intermediate in the production of fluoroquinolone antibiotics, which are used to treat a wide range of bacterial infections.

Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death .

Comparison with Similar Compounds

Key Observations:

Position 7 Substitutions Dictate Target Specificity: AS1842856’s cyclohexylamino group enables selective binding to FoxO1, distinguishing it from antimicrobial derivatives that feature piperazine-linked heterocycles (e.g., triazoles, thiazolidinones) . Norfloxacin-derived analogs (e.g., ) retain antibacterial activity due to piperazine modifications that enhance DNA gyrase inhibition .

Fluorine and Ethyl Groups Influence Pharmacokinetics: The fluorine atom at position 6 enhances lipophilicity and membrane permeability, a common feature across fluoroquinolones . The ethyl group at position 1 in AS1842856 may improve metabolic stability compared to cyclopropyl groups in ciprofloxacin derivatives .

Molecular Weight and Bioactivity :

- Higher molecular weight compounds (e.g., 7e at 599.2 g/mol) are associated with antimicrobial activity, possibly due to bulky substituents interfering with bacterial enzyme binding .

- AS1842856’s lower molecular weight (377.35 g/mol) aligns with its role as a targeted transcriptional inhibitor .

Mechanistic Differences

- AS1842856: Binds FoxO1’s DNA-binding domain, preventing transactivation of gluconeogenic genes (e.g., G6PC, PGC1α) . No direct antibacterial activity reported.

- Antimicrobial Derivatives : Target bacterial topoisomerases (e.g., DNA gyrase, topoisomerase IV) via piperazine-mediated interactions, inducing DNA damage .

Biological Activity

1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is notable for its broad-spectrum antibacterial activity and serves as an intermediate in the synthesis of various fluoroquinolone antibiotics, including norfloxacin. Its biological activity encompasses interactions with cellular mechanisms and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 235.22 g/mol. It has a melting point of 245°C and a predicted boiling point of around 437.9°C.

The biological activity of this compound is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts bacterial cell division and leads to cell death. Additionally, it may influence various cellular signaling pathways involved in cell growth and apoptosis .

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of gram-positive and gram-negative bacteria. Its effectiveness is comparable to other fluoroquinolones, making it a valuable compound in the treatment of bacterial infections.

Cellular Effects

Research indicates that this compound can affect cellular functions such as:

- Cell Signaling : Modulation of signaling pathways related to cell survival and proliferation.

- Gene Expression : Alteration in the expression levels of genes involved in apoptosis and cell cycle regulation.

In particular, studies have shown that it may enhance the activity of FOXO transcription factors, which are crucial for tumor suppression .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cells : A study demonstrated that this compound exhibited anti-tumor activity by inhibiting mTOR kinase and BTK in chronic lymphocytic leukemia (CLL) cells. This dual inhibition led to reduced cell size and proliferation, suggesting its potential use in cancer therapy .

- Antimicrobial Efficacy : In vitro tests confirmed that this compound effectively inhibited the growth of various pathogenic bacteria, supporting its application as an antibacterial agent .

Research Findings Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.22 g/mol |

| Melting Point | 245°C |

| Antibacterial Activity | Broad-spectrum against gram-positive and gram-negative bacteria |

| Mechanism of Action | Inhibition of DNA gyrase and topoisomerase IV |

| Cellular Effects | Modulation of signaling pathways; alteration in gene expression |

| Case Study Findings | Anti-tumor activity in CLL cells; effective antimicrobial properties |

Q & A

Q. What are the key structural features of 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that influence its biological activity?

The compound’s core quinoline scaffold, with substituents at positions 1 (ethyl), 6 (fluoro), and 3 (carboxylic acid), is critical for its bioactivity. The ethyl group at position 1 enhances lipophilicity and membrane permeability, while the fluorine at position 6 improves antibacterial potency by altering electron distribution and binding affinity to bacterial DNA gyrase. The carboxylic acid at position 3 facilitates hydrogen bonding with target enzymes .

Q. What synthetic methodologies are commonly used to prepare this compound?

A typical synthesis involves:

Cyclocondensation : Reacting ethyl 3-ethoxyacrylate with 2,4-difluoroaniline to form the quinoline core.

Ethylation : Introducing the ethyl group at position 1 via nucleophilic substitution.

Oxidation : Converting the 4-hydroxy group to a ketone using oxidizing agents like KMnO₄.

Functionalization : Adding the carboxylic acid group at position 3 through hydrolysis of ester intermediates.

Key catalysts include piperazine derivatives for improving regioselectivity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- X-ray crystallography : Resolves atomic-level structure and confirms substituent positions (e.g., using SHELX software for refinement) .

- NMR spectroscopy : Identifies proton environments (e.g., ethyl group at δ ~1.3 ppm, fluorine coupling patterns).

- Mass spectrometry : Validates molecular weight (235.0645 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent variations at the 7-position affect antibacterial activity?

Substituents at position 7 significantly modulate activity:

Q. How can researchers resolve discrepancies in reported IC₅₀ values for enzyme inhibition?

Discrepancies often arise from:

Q. What strategies optimize the synthesis of this compound for high yield and purity?

Critical parameters include:

- Catalyst selection : Chiral amines (e.g., tert-butyl piperazine) improve regioselectivity during cyclocondensation .

- Reaction time : Limit oxidation steps to 2–4 hours to prevent over-oxidation of the 4-oxo group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .

Q. How does fluorination at position 6 influence electronic properties and reactivity?

The electron-withdrawing fluorine atom:

- Reduces electron density at the quinoline core, stabilizing the 4-oxo group.

- Enhances electrophilic substitution at position 7 (e.g., piperazinyl addition).

Computational studies (e.g., DFT) show a 15% increase in dipole moment compared to non-fluorinated analogs, improving solubility in polar solvents .

Q. What are the challenges in crystallizing derivatives of this compound, and how can they be addressed?

Challenges include:

- Polymorphism : Use slow evaporation in DMSO/water mixtures to obtain single crystals.

- Twinned data : Apply SHELXD for structure solution and SHELXL for refinement .

Example: Ethyl 7-amino-1-cyclopropyl derivatives crystallize in the monoclinic P2₁/c space group with Z = 4, validated via R-factor analysis (R = 0.067) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on anticancer vs. antibacterial activity?

Activity depends on:

- Substituent positioning : Iodo derivatives (position 6) show moderate anticancer activity, while fluoro-piperazinyl analogs prioritize antibacterial action .

- Assay models : Use standardized protocols (e.g., CLSI guidelines) for MIC comparisons across studies.

Q. What methodological improvements are needed to enhance SAR studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.